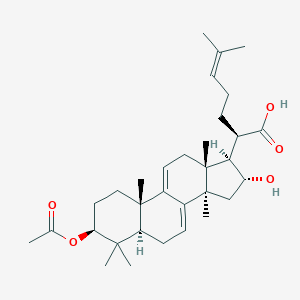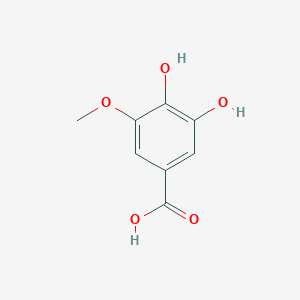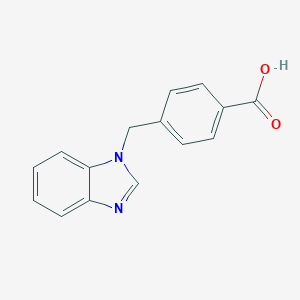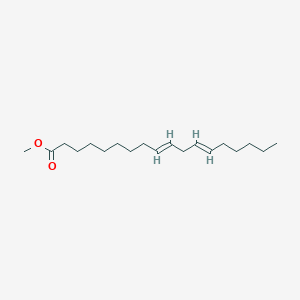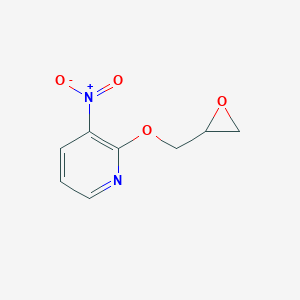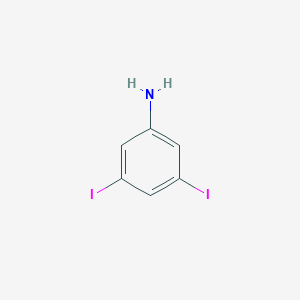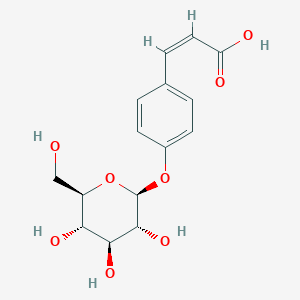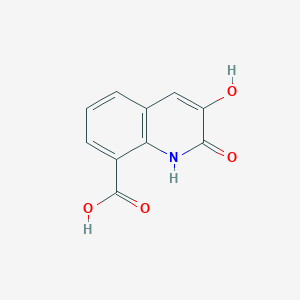
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, also known as quinoline-8-carboxylic acid (QCA), is a heterocyclic organic compound. QCA has been used as a building block for the synthesis of many biologically active compounds. It has also been used in the field of medicinal chemistry for the development of new drugs.
作用機序
The exact mechanism of action of QCA is not fully understood. However, it has been reported that QCA inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleic acids. Inhibition of DHFR leads to the depletion of nucleic acids, which ultimately results in cell death.
Biochemical and Physiological Effects:
QCA has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. QCA has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using QCA in lab experiments is its availability. QCA is commercially available, and its synthesis is relatively simple. Another advantage is its diverse applications. QCA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using QCA in lab experiments is its toxicity. QCA has been shown to be toxic to some cell lines.
将来の方向性
There are several future directions for the research on QCA. One direction is the development of new derivatives of QCA with improved biological activities. Another direction is the investigation of the mechanism of action of QCA in more detail. Furthermore, the use of QCA in combination with other drugs for the treatment of various diseases could be explored. The development of new methods for the synthesis of QCA could also be an area of future research.
Conclusion:
In conclusion, QCA is a heterocyclic organic compound that has been extensively used in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds and has been investigated for its diverse applications. QCA has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. Although QCA has some limitations, its availability and diverse applications make it a valuable compound for scientific research.
合成法
QCA can be synthesized by the condensation reaction of 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
科学的研究の応用
QCA has been extensively used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various biologically active compounds. QCA has also been used in the field of medicinal chemistry for the development of new drugs.
特性
CAS番号 |
128715-84-4 |
|---|---|
製品名 |
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid |
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
3-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-4-5-2-1-3-6(10(14)15)8(5)11-9(7)13/h1-4,12H,(H,11,13)(H,14,15) |
InChIキー |
BXTVBYCGAGJOPF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
同義語 |
8-Quinolinecarboxylicacid,1,2-dihydro-3-hydroxy-2-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



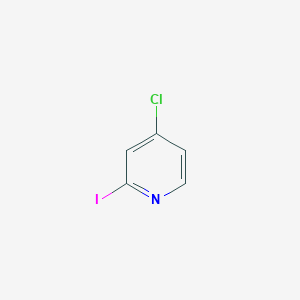

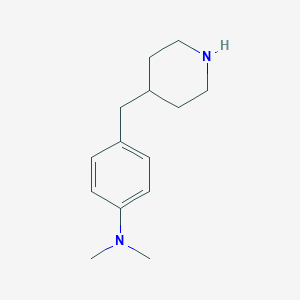
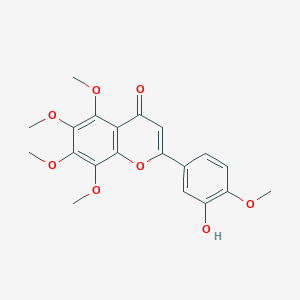
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
